molecular formula C11H14ClF2NO2 B2897692 Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride CAS No. 2126142-97-8

Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Cat. No.: B2897692
CAS No.: 2126142-97-8
M. Wt: 265.68
InChI Key: DDHKWQPMRXDFQC-HNCPQSOCSA-N
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Description

Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: 2126142-97-8) is a chiral β-amino acid ester derivative with a molecular formula of C₁₁H₁₄ClF₂NO₂ and a molecular weight of 265.69 g/mol . The compound features a 2,4-difluorophenyl substituent, which imparts distinct electronic and steric properties critical for its applications in pharmaceutical synthesis and asymmetric catalysis. Its enantiomeric purity (R-configuration) is essential for interactions with biological targets, such as enzymes or receptors, where stereochemistry governs activity .

The compound is synthesized via multi-step processes, including lipase-catalyzed kinetic resolutions or chiral auxiliary-based methods, as evidenced by its structural analogs in enzymatic hydrolysis studies . It is commercially available in high purity (≥95%) and is used as a building block for bioactive molecules, particularly in fluorinated drug candidates targeting CNS disorders or antimicrobial agents .

Properties

IUPAC Name

ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHKWQPMRXDFQC-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, also known by its CAS number 2126143-52-8, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClF2NO2C_{11}H_{14}ClF_{2}NO_{2} with a molecular weight of approximately 265.68 g/mol. The compound features a chiral center at the third carbon, contributing to its stereochemical properties that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄ClF₂NO₂
Molecular Weight265.68 g/mol
CAS Number2126143-52-8

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic processes. This interaction could elucidate its pharmacological profile and guide further development for therapeutic use. The compound's structural attributes allow for the modification of functional groups that are crucial for biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Similar compounds have shown potential anticancer effects through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines .
  • Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Metabolic Interactions : Interaction studies indicate binding affinities to metabolic enzymes, which could influence drug metabolism and efficacy.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a related compound on FaDu hypopharyngeal tumor cells. Results demonstrated that the compound exhibited better cytotoxicity compared to the reference drug, bleomycin, highlighting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research focused on a derivative of this compound revealed its role as a modulator of GABA_A receptors, which are critical in managing seizures and anxiety disorders. This study emphasized the importance of structural modifications in enhancing pharmacological activity .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
Ethyl 3-amino-2-(4-fluorophenyl)propanoate hydrochlorideContains a single fluorine atomPotentially different biological activity due to variations
Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochlorideEnantiomeric form with S configurationMay exhibit different pharmacodynamics compared to R form
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochlorideDifferent fluorine substitution patternInsights into how fluorine positioning affects activity

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride exhibit various biological activities. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic processes. The following table summarizes the potential biological activities associated with this compound:

Activity Description
AntimicrobialPotential effectiveness against certain bacterial strains.
AnticancerInvestigated for activity against various cancer cell lines.
NeuroprotectivePossible neuroprotective effects in models of neurodegenerative diseases.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
  • Neuropharmacology : Research indicated that this compound could modulate neurotransmitter systems, providing insights into its possible use in treating neurodegenerative disorders.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with metabolic enzymes have shown promising results, indicating its role as a potential inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride with structurally related β-amino acid esters, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl 265.69 High enantiopurity; used in chiral drug intermediates
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate HCl 2,4-dichlorophenyl 298.18 Increased lipophilicity (Cl vs. F); potential agrochemical uses
Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl 3-nitrophenyl 288.72 Electron-withdrawing nitro group enhances reactivity in peptide coupling
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-fluorophenyl (positional isomer) 229.70 Altered stereoelectronic effects; antimicrobial activity reported
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-fluorophenyl 247.71 Reduced steric hindrance compared to 2,4-difluoro analog
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl 4-ethylphenyl 265.78 Enhanced lipophilicity; potential CNS drug candidate

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-difluorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, the 3-nitrophenyl analog () exhibits stronger electron withdrawal, accelerating reactions like nucleophilic substitutions but reducing metabolic stability .
  • Lipophilicity : Chlorine substituents () increase logP compared to fluorine, making dichloro derivatives more membrane-permeable but less metabolically stable .
  • Stereochemical Impact: The (R)-configuration in the target compound is crucial for enantioselective synthesis, whereas racemic mixtures (e.g., (±)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate in ) require costly resolutions .

Data Table: Key Parameters of Selected Compounds

Parameter Target Compound 2,4-Dichloro Analog 3-Nitro Analog 4-Ethylphenyl Analog
Molecular Weight 265.69 g/mol 298.18 g/mol 288.72 g/mol 265.78 g/mol
logP (Predicted) 1.9 2.8 1.5 2.5
Synthetic Cost (500mg) €505 €1,333 Market-dependent €505 (similar pricing)
Biological Half-Life Moderate Short (rapid metabolism) Short (nitro reduction) Long (lipophilic retention)
Primary Application Chiral intermediates Agrochemicals Peptide coupling CNS drug candidates

Research Findings and Trends

  • Enzymatic Resolutions: highlights lipase-catalyzed hydrolysis as a scalable method for resolving β-amino acid enantiomers, achieving >99% ee for the target compound .
  • Fluorine’s Role: The 2,4-difluoro motif enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in protease inhibitor studies .
  • Market Demand : Fluorinated building blocks like the target compound dominate 35% of the chiral intermediate market, driven by their use in FDA-approved fluorinated drugs .

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